molecular formula C8H7ClN2OS B12334975 2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12334975
M. Wt: 214.67 g/mol
InChI Key: IBPOITXYNZSTOV-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring The presence of a chloromethyl group at the 2-position and a methyl group at the 5-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can form hydrogen bonds and other interactions with amino acid residues in the active sites of target proteins, thereby modulating their activity .

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3,6H,2H2,1H3

InChI Key

IBPOITXYNZSTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NC(=O)C12)CCl

Origin of Product

United States

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